molecular formula C34H30N4O6 B10911371 2-({5-[(E)-(2-{[2-(2,5-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxybenzyl}oxy)benzamide

2-({5-[(E)-(2-{[2-(2,5-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxybenzyl}oxy)benzamide

Cat. No.: B10911371
M. Wt: 590.6 g/mol
InChI Key: FBGFHWLTYSIXES-ODNPBWNPSA-N
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Description

2-({5-[((E)-2-{[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL}OXY)BENZAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[((E)-2-{[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL}OXY)BENZAMIDE typically involves multiple steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the quinoline ring.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the quinoline derivative with hydrazine or its derivatives under acidic or basic conditions.

    Benzamide Formation: The final step involves the coupling of the hydrazone intermediate with a benzamide derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline and benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent due to the bioactivity of quinoline derivatives.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for complex organic materials.

    Biological Research: It can serve as a probe for studying biological pathways involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-({5-[((E)-2-{[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL}OXY)BENZAMIDE is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

    Benzamide Derivatives: Such as metoclopramide, which is used as an antiemetic.

Uniqueness

2-({5-[((E)-2-{[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYBENZYL}OXY)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or benzamide derivatives.

Properties

Molecular Formula

C34H30N4O6

Molecular Weight

590.6 g/mol

IUPAC Name

N-[(E)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-(2,5-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C34H30N4O6/c1-41-23-13-15-31(43-3)27(17-23)29-18-26(24-8-4-6-10-28(24)37-29)34(40)38-36-19-21-12-14-30(42-2)22(16-21)20-44-32-11-7-5-9-25(32)33(35)39/h4-19H,20H2,1-3H3,(H2,35,39)(H,38,40)/b36-19+

InChI Key

FBGFHWLTYSIXES-ODNPBWNPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COC5=CC=CC=C5C(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COC5=CC=CC=C5C(=O)N

Origin of Product

United States

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